molecular formula C9H7NO2S B3380990 4-Isothiocyanatophenylacetic acid CAS No. 2131-56-8

4-Isothiocyanatophenylacetic acid

Cat. No.: B3380990
CAS No.: 2131-56-8
M. Wt: 193.22 g/mol
InChI Key: HQHRFCZZJLWJKI-UHFFFAOYSA-N
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Description

4-Isothiocyanatophenylacetic acid is an organic compound with the molecular formula C9H7NO2S. It contains a phenyl ring substituted with an isothiocyanate group and an acetic acid moiety. This compound is known for its diverse applications in synthetic chemistry and biological research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isothiocyanatophenylacetic acid can be synthesized through various methods. One common approach involves the reaction of 4-aminophenylacetic acid with thiophosgene, which introduces the isothiocyanate group. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer and more sustainable reagents. For example, the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases has been explored as a more environmentally friendly method .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatophenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Thioureas and related derivatives.

Scientific Research Applications

4-Isothiocyanatophenylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isothiocyanatophenylacetic acid involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to inhibit enzymes and disrupt cellular processes. The compound’s molecular targets include various enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • Phenyl isothiocyanate
  • Benzyl isothiocyanate
  • Allyl isothiocyanate

Comparison: 4-Isothiocyanatophenylacetic acid is unique due to the presence of the acetic acid moiety, which imparts additional reactivity and solubility properties compared to other isothiocyanates. This structural feature enhances its versatility in synthetic and biological applications .

Properties

IUPAC Name

2-(4-isothiocyanatophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-9(12)5-7-1-3-8(4-2-7)10-6-13/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHRFCZZJLWJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298392
Record name 4-Isothiocyanatobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2131-56-8
Record name 4-Isothiocyanatobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2131-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isothiocyanatobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-isothiocyanatophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Carbon disulfide (0.26 mL, 4.4 mmol) was added to a mixture comprising 2-(4-aminophenyl)acetic acid (0.23 g, 1.5 mmol), tetrahydrofuran (1.0 mL), water (1.0 mL) and triethylamine (0.51 mL, 3.6 mmol), followed by stirring at room temperature for 24 hours. To the obtained reaction mixture, a tetrahydrofuran (1.0 mL) solution of iodine (0.41 g, 1.6 mmol) was dropwise added over a period of 8 minutes at 0° C., followed by stirring at 0° C. for further 1.5 hours. Thereafter, 1M hydrochloric acid (1.5 mL) and sodium sulfite (38 mg, 0.30 mmol) were added and mixed. Then, ethyl acetate (6 mL) was added, and the organic layer was separated, and the aqueous layer was extracted once with a solvent mixture of ethyl acetate (3 mL) and tetrahydrofuran (1 mL). The organic layers were combined and concentrated under reduced pressure to dryness. To the obtained residue, water (8.0 mL) and saturated sodium hydrogencarbonate aqueous solution (2.0 mL) were added and thoroughly mixed. The insoluble matter was filtered off, and to the filtrate, 1M hydrochloric acid (3.0 mL) was added. The precipitated solid was collected by filtration to obtain 2-(4-isothiocyanatophenyl)acetic acid as a colorless solid (0.22 g, yield: 75%, HPLC purity: 95%, HPLC retention time: 3.4 min). LC-MS ES-192 (retention time: 20.5 min, condition 3).
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
38 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0.41 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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